![molecular formula C15H17N5S B276518 3-Cyclohexyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276518.png)
3-Cyclohexyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research, particularly in the fields of pharmacology and biochemistry.
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound interacts with specific receptors in the body, leading to the inhibition of certain enzymes and signaling pathways. This results in the observed biological effects of the compound.
Biochemical and Physiological Effects:
3-Cyclohexyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound has potent antimicrobial and anti-inflammatory activity, making it a potential candidate for the development of new antibiotics and anti-inflammatory drugs. Additionally, this compound has been found to exhibit anticancer properties, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Cyclohexyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent biological activity and its relatively simple synthesis method. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on 3-Cyclohexyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its mechanism of action, the development of new synthetic methods, and the exploration of its potential applications in various fields, such as drug discovery and agriculture.
In conclusion, 3-Cyclohexyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has shown potential applications in scientific research. Its potent biological activity and relatively simple synthesis method make it an attractive candidate for further studies in various fields. However, further research is needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
The synthesis of 3-Cyclohexyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved through various methods, including the condensation reaction of 3-cyclohexyl-1,2,4-triazole-5-thiol and 6-methyl-3-pyridinyl isothiocyanate. Other methods include the reaction of 1,2,4-triazole-5-thiol with 6-methyl-3-pyridinyl isothiocyanate in the presence of a suitable base.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C15H17N5S |
---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
3-cyclohexyl-6-(6-methylpyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H17N5S/c1-10-7-8-12(9-16-10)14-19-20-13(17-18-15(20)21-14)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 |
InChI-Schlüssel |
BZYURGVHWACHFW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCCC4 |
Kanonische SMILES |
CC1=NC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.